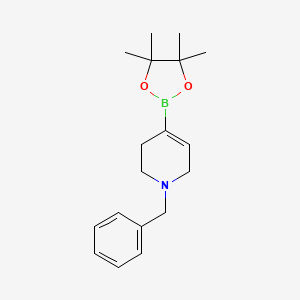

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Description

Structural Classification Within Organoboron Compounds

This compound belongs to the distinguished class of organoboron compounds known as boronic esters, specifically categorized as a pinacol boronic ester derivative. Organoboron chemistry encompasses compounds that combine boron and carbon atoms, typically functioning as organic derivatives of borane, with the general classification including boranes, boronic acids, boronic esters, and borate esters. Within this framework, the target compound represents a cyclic boronic ester where the boron atom is incorporated into a five-membered dioxaborolane ring system formed through condensation with pinacol (2,3-dimethyl-2,3-butanediol).

The compound's structural architecture demonstrates the characteristic properties of organoboron compounds, featuring a sp2-hybridized boron center with a vacant p-orbital that imparts Lewis acidic character to the molecule. The dioxaborolane ring system, formally named as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, represents one of the most stable cyclic boronic ester configurations, providing enhanced hydrolytic stability compared to acyclic boronic esters. This five-membered cyclic structure effectively protects the boron center while maintaining its synthetic utility for subsequent transformations.

The tetrahydropyridine component of the molecule positions this compound within the broader category of nitrogen-containing heterocyclic boronic esters. The partially saturated pyridine ring system contributes to the compound's three-dimensional structure and provides additional sites for potential functionalization. The benzyl substituent on the nitrogen atom further categorizes this compound as an N-benzyl-protected heterocyclic boronic ester, a common motif in pharmaceutical intermediate synthesis.

Table 1: Structural Classification and Properties of this compound

| Property | Value | Classification |

|---|---|---|

| Molecular Formula | C18H26BNO2 | Cyclic Boronic Ester |

| Molecular Weight | 299.22 g/mol | Medium Molecular Weight Organoboron |

| Chemical Abstracts Service Number | 1048976-83-5 | Registered Compound |

| Boron Coordination | Tricoordinate | Lewis Acidic Center |

| Ring System | Dioxaborolane | Five-Membered Cyclic Ester |

| Heterocycle | Tetrahydropyridine | Partially Saturated Nitrogen Heterocycle |

| Protecting Group | Benzyl | N-Benzyl Protection |

Historical Context of Boronic Ester Development

The development of boronic esters traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first synthesis and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate, followed by air oxidation to form ethylboronic acid. This foundational discovery established the groundwork for the entire field of organoboron chemistry, though practical applications remained limited for nearly a century due to the inherent instability and handling challenges associated with early boronic acid derivatives.

The evolution toward boronic esters emerged from the recognition that esterification could significantly enhance the stability and synthetic utility of organoboron compounds. Boronic acids form esters with alcohols analogously to carboxylic acids, but the resulting acyclic boronic esters demonstrated hydrolytic instability that limited their practical applications. The breakthrough came with the discovery that cyclic boronic esters, particularly those formed with 1,2-diols and 1,3-diols, exhibited dramatically improved stability while retaining the essential reactivity of the boron center.

Pinacol boronic esters, exemplified by the dioxaborolane moiety present in this compound, emerged as particularly valuable synthetic intermediates due to their exceptional stability and compatibility with a wide range of reaction conditions. The development of efficient synthetic methodologies for pinacol boronic ester preparation, including metal-catalyzed borylation reactions and transesterification processes, established these compounds as preferred reagents in modern organic synthesis.

The historical trajectory of boronic ester development reflects the broader evolution of organometallic chemistry, with significant advances occurring in parallel with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, first reported in 1979 using catechol alkenylboronic esters, demonstrated the unique transmetalation capabilities of organoboron compounds and sparked intense interest in developing improved boronic ester reagents. Subsequent investigations revealed that pinacol boronic esters could participate directly in transmetalation processes without prior hydrolysis, fundamentally changing the understanding of their mechanistic behavior and expanding their synthetic applications.

Recent developments in boronic ester chemistry have focused on developing standardized isolation procedures and improving the physical properties of these compounds for large-scale manufacturing applications. Investigations by pharmaceutical companies have led to the development of alternative boronic ester protecting groups, such as diethanolamine boronic esters, which offer improved crystallization properties and enhanced purification protocols compared to traditional pinacol esters.

Significance in Modern Organometallic Chemistry

This compound exemplifies the central role that boronic esters have assumed in contemporary organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions. The compound's significance stems from its dual functionality as both a stable synthetic intermediate and a reactive coupling partner capable of participating in carbon-carbon bond formation processes under mild reaction conditions. Modern investigations have demonstrated that pinacol boronic esters can undergo direct transmetalation with palladium complexes without requiring prior hydrolysis to the corresponding boronic acid, fundamentally altering the mechanistic understanding of these transformations.

The Suzuki-Miyaura reaction represents the most extensively studied application of boronic esters in organometallic chemistry, with this compound serving as a representative example of heterocyclic boronic esters used in pharmaceutical synthesis. Recent mechanistic studies have identified two critical features that enable the transfer of organic fragments from boron to palladium: the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the ipso carbon bound to boron. Both features relate directly to the electron density of the oxygen atoms in the boronic ester, highlighting the importance of the dioxaborolane protecting group in modulating reactivity.

The compound's utility extends beyond traditional cross-coupling applications to encompass emerging areas of organometallic chemistry, including metal-catalyzed borylation reactions and cascade transformations. Miyaura borylation, which generates boronic esters from vinyl or aryl halides using bis(pinacolato)diboron, represents a key methodology for accessing complex boronic ester building blocks. The resulting borylated products can subsequently serve as coupling partners in iterative cross-coupling sequences, enabling the construction of complex molecular architectures.

Contemporary research has revealed that boronic esters exhibit variable solubility properties depending on both the boronic ester moiety and the organic substituent, creating challenges for developing standardized isolation procedures. Investigations comparing pinacol boronic esters with alternative protecting groups have demonstrated that the choice of ester significantly influences crystallization behavior and purification protocols. These findings have prompted the development of new boronic ester derivatives with improved physical properties for large-scale manufacturing applications.

Table 2: Applications and Transformations of Pinacol Boronic Esters in Modern Organometallic Chemistry

| Reaction Type | Mechanism | Key Features | Representative Applications |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Direct Transmetalation | No Prior Hydrolysis Required | Pharmaceutical Intermediate Synthesis |

| Miyaura Borylation | Palladium-Catalyzed C-H Activation | Bis(pinacolato)diboron Reagent | Complex Molecule Construction |

| Oxidative Coupling | Copper-Catalyzed Processes | Aerobic Oxidation Conditions | Natural Product Synthesis |

| Protodeboronation | Acid-Catalyzed Hydrolysis | Selective Deprotection | Synthetic Intermediate Manipulation |

| Transesterification | Equilibrium-Driven Exchange | Alternative Protecting Groups | Process Development Applications |

Properties

IUPAC Name |

1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZWAVVCJBBNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678049 | |

| Record name | 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048976-83-5 | |

| Record name | 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Benzylation and Subsequent Borylation

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Deprotection of precursor amine salt | Method 3 (not specified in detail) to obtain free amine | Quantitative | Starting from protected amine, deprotection yields free amine salt |

| 2. Benzyl chloroformate addition | Benzyl chloroformate (1.2 equiv), triethylamine (3.0 equiv) in dichloromethane at 20°C for 2 h | 100% | Reaction stirred at room temperature, followed by acidic workup and extraction to isolate carbamate intermediate |

| 3. Conversion to boronic acid pinacol ester | Method 2 (unspecified) | Quantitative | Direct conversion from carbamate to boronic acid pinacol ester |

This method highlights the importance of mild conditions (room temperature, dichloromethane solvent) and the use of triethylamine as a base to facilitate benzylation before installing the boronate ester.

Palladium-Catalyzed Cross-Coupling for Boronate Installation

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Suzuki-Miyaura coupling | Boronic acid pinacol ester (1 equiv), aryl halide (1 equiv), Pd(dppf)Cl2·CH2Cl2 (0.1 equiv), sodium carbonate (aqueous, 1M), 1,4-dioxane or 1,2-dimethoxyethane solvent, inert atmosphere, sealed tube | 75-79% | Reaction heated at 74-120°C for 0.75 to 2.5 h, sometimes under microwave irradiation to accelerate reaction |

This approach uses palladium catalysis with diphenylphosphinoferrocene ligands, aqueous base, and mixed organic-aqueous solvents to achieve efficient coupling, yielding the boronate ester-functionalized tetrahydropyridine derivative.

Microwave-Assisted Synthesis

- Microwave irradiation at 120°C for 45 minutes in a sealed vial under nitrogen atmosphere.

- Use of Pd(dppf)Cl2·CH2Cl2 catalyst and sodium carbonate base in a mixture of 1,2-dimethoxyethane and water.

- Provides rapid reaction times and good yields (around 75%).

This method is advantageous for accelerating the palladium-catalyzed borylation step, improving throughput in synthesis.

Reaction Conditions Summary Table

| Parameter | Details |

|---|---|

| Solvents | Dichloromethane, 1,4-dioxane, 1,2-dimethoxyethane, water (aqueous sodium carbonate) |

| Catalysts | Pd(dppf)Cl2·CH2Cl2, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Bases | Triethylamine (for benzylation), Sodium carbonate (for coupling) |

| Temperature | 20°C (benzylation), 74-120°C (coupling) |

| Atmosphere | Inert (nitrogen), sealed tubes |

| Time | 2 h (benzylation), 0.75-2.5 h (coupling) |

| Yields | 75-100% depending on step |

Research Findings and Notes

- The preparation involves careful control of reaction atmosphere to avoid oxidation of boronate esters.

- Use of pinacol boronate esters stabilizes the boronic acid functionality, facilitating purification and handling.

- The benzyl protecting group on the nitrogen is introduced prior to borylation to enhance stability and regioselectivity.

- Microwave-assisted methods significantly reduce reaction times without compromising yields.

- Purification is typically performed by column chromatography using silica gel and mixtures of ethyl acetate and hexane or isohexane as eluents.

- The compound has a molecular weight of 299.2 g/mol and a boiling point of approximately 357.7°C at 760 mm Hg.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. Key findings include:

Example Reaction:

text1-Benzyl-4-(dioxaborolan-2-yl)-tetrahydropyridine + Aryl Halide → Biaryl or Heteroaryl Product

Conditions and Catalysts:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

-

Base: Na₂CO₃ or K₃PO₄ (2–3 equiv)

-

Solvent: THF/H₂O or DMF (80–100°C, 12–24 h)

Mechanistic Insights:

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronate intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The compound participates in SNAr reactions with electron-deficient aryl halides:

Example:

text1-Benzyl-4-(dioxaborolan-2-yl)-tetrahydropyridine + 1-Fluoro-2-bromo-4-nitrobenzene → Substituted Pyridine Derivative

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF or HPMC/water | |

| Temperature | 23–50°C | |

| Conversion (22 h) | 77% (DMF) vs. 95% (H₂O/HPMC) | |

| Selectivity | 54–95% (boronic ester retention) |

Notable Observation:

Aqueous HPMC enhances boronate stability compared to DMF, reducing hydrolysis byproducts .

Nickel-Catalyzed Alkenylation

Nickel-mediated reactions with alkenyl halides demonstrate radical-inhibited pathways:

Reaction Setup:

-

Catalyst: Ni(cod)₂ (10 mol%)

-

Additive: NaI (1.5 equiv)

Outcomes:

Radical Pathway Compatibility

While radical inhibitors (e.g., TEMPO) suppress Ni-catalyzed reactions, non-radical pathways remain active:

| Inhibitor | Effect on Yield | Notes |

|---|---|---|

| DHA/BHT | 10–15% decrease | Minor steric effects |

| TEMPO/galvinoxyl | >95% inhibition | Radical trapping |

Stability Under Reaction Conditions

The boronic ester group remains intact in:

Degradation Observed In:

Synthetic Utility in Heterocycle Formation

The compound serves as a precursor for fused pyrroles via enyne metathesis:

Example Protocol:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the boron-containing moiety is believed to enhance its biological activity. Research indicates that derivatives of tetrahydropyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the tetrahydropyridine structure could lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Neuroprotective Effects

The neuroprotective properties of tetrahydropyridine derivatives have been investigated in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it a candidate for further research into treatments aimed at mitigating neurodegeneration . Experimental models have shown promising results in reducing oxidative stress and inflammation in neuronal cells.

Boron Chemistry

The presence of a boron atom in the structure of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine allows for versatile applications in organic synthesis. Boron compounds are widely used as intermediates in the synthesis of various organic molecules due to their ability to participate in cross-coupling reactions. This compound can serve as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Synthesis of Complex Molecules

The compound is also utilized in the synthesis of complex natural products and pharmaceuticals. Its unique structure allows it to act as a building block for more intricate chemical entities. Researchers have employed this compound in multi-step synthetic pathways to construct diverse molecular architectures with potential therapeutic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydropyridine Nitrogen

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (CAS 1048976-83-5)

- Substituent : Benzyl group (electron-rich aromatic).

- Reactivity : The benzyl group enhances solubility in organic solvents and stabilizes the intermediate during cross-coupling. Steric hindrance from the aromatic ring may slow reaction kinetics compared to smaller substituents .

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (CAS 2304631-68-1)

- Substituent : Cyclopropyl (strained cycloalkane).

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (CAS 1642583-50-3)

- Substituent : Isopropyl (alkyl).

- Lower steric bulk compared to benzyl may enhance catalytic turnover in coupling reactions .

Positional Isomerism of the Boronate Group

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

Carbamate-Protected Derivatives

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

- Substituent : Benzyl carbamate (OCOBz).

- Utility : The carbamate acts as a protecting group, enabling selective deprotection in multistep syntheses. The electron-withdrawing carbonyl group may reduce nitrogen basicity, affecting coordination to metal catalysts .

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 286961-14-6)

- Substituent : tert-Butyl carbamate (Boc).

- Utility: Boc protection is ideal for amine-sensitive reactions.

Bis-Borylated Derivatives

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine

Heterocyclic Core Modifications

1-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Comparative Data Table

| Compound (CAS) | Substituent (Position) | Molecular Weight (g/mol) | Purity (%) | Key Applications |

|---|---|---|---|---|

| 1048976-83-5 (Parent) | Benzyl (N1) | 299.22 | ≥96 | Suzuki coupling, drug intermediates |

| 2304631-68-1 (Cyclopropyl) | Cyclopropyl (N1) | 253.16 | ≥95 | Strain-driven reactions |

| 1642583-50-3 (Isopropyl) | Isopropyl (N1) | 241.18 | 98 | High-turnover catalysis |

| 286961-14-6 (Boc-protected) | Boc (N1) | 262.12 | >95 | Protected amine synthesis |

| 1,4-Bis-borylated (N/A) | Bis-boronate (N1, C4) | 326.24 | 97 | Polymer/conjugated materials |

Biological Activity

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (CAS No. 1048976-83-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₆BNO₂

- Molecular Weight : 299.22 g/mol

- Structure : The compound features a tetrahydropyridine ring substituted with a benzyl group and a dioxaborolane moiety.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure is crucial for its reactivity and interaction with biomolecules. Boron compounds are known to influence enzyme activity and cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of dioxaborolane compounds exhibit significant antitumor properties. For instance:

- A study demonstrated that similar boron-containing compounds inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

The tetrahydropyridine structure is associated with neuroprotective effects. Compounds containing this moiety have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

- In vitro studies suggest that these compounds can mitigate oxidative stress and promote neuronal survival .

Antiviral Properties

Some derivatives have shown promise in antiviral applications:

- A fragment-based drug discovery approach identified compounds that target viral proteins effectively, suggesting that the dioxaborolane moiety could enhance binding affinity to viral targets .

Case Studies

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial:

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety. Key steps include:

- Boronate introduction : Reacting a tetrahydropyridine precursor with pinacolborane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF .

- Benzylation : Protecting the nitrogen with a benzyl group using benzyl chloride in the presence of a base like K₂CO₃ .

Optimization considerations : - Use inert atmosphere (N₂/Ar) to prevent boronate oxidation.

- Monitor reaction progress via TLC or LC-MS to avoid over-substitution.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Primary techniques :

- NMR : ¹H/¹³C NMR to verify tetrahydropyridine ring conformation (δ 5.5–6.5 ppm for vinyl protons) and benzyl group integration. ¹¹B NMR (δ 30–35 ppm) confirms boronate presence .

- Mass spectrometry : High-resolution MS (ESI/TOF) to validate molecular ion peaks (e.g., [M+H]⁺).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (MeCN/H₂O mobile phase) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep at 0–6°C in airtight, light-resistant containers due to boronate sensitivity to moisture and oxidation .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Q. What is the compound’s role in cross-coupling reactions, and what limitations exist?

- Applications : Acts as a boronate donor in Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems. The tetrahydropyridine ring enables functionalization of nitrogen-containing scaffolds .

- Limitations : The partially saturated ring may undergo unwanted dehydrogenation under high-temperature or strong acidic/basic conditions. Use mild bases (e.g., NaHCO₃) and low temperatures (≤60°C) to preserve the ring structure .

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal stability : Decomposes above 150°C; avoid prolonged heating .

- pH sensitivity : Hydrolyzes in aqueous acidic/basic media. Stabilize in anhydrous solvents (e.g., THF, DCM) during reactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data during cross-coupling applications?

- Case study : Discrepancies in coupling efficiency (e.g., yields ranging from 40–85%) may arise from ligand choice (e.g., SPhos vs. XPhos) or residual moisture in reagents.

- Troubleshooting :

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Q. What pharmacological applications are plausible based on structural analogs?

- Scaffold potential : The tetrahydropyridine-boronate motif is explored in kinase inhibitors (e.g., JAK2/STAT3 pathways) due to its ability to mimic ATP-binding motifs.

- Methodology :

Q. How can substituents on the benzyl or tetrahydropyridine groups modulate reactivity or biological activity?

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance electrophilicity for nucleophilic substitutions.

- Steric effects : Bulky substituents (e.g., -CF₃) on the tetrahydropyridine nitrogen may hinder boronate participation in couplings.

- Synthetic validation : Introduce substituents via reductive amination or Friedel-Crafts alkylation, followed by DFT calculations (Gaussian 09) to predict steric/electronic profiles .

Q. What alternative boron-containing scaffolds could replace this compound in niche applications?

- Comparators :

- Selection criteria : Balance reactivity, stability, and synthetic accessibility via cost-benefit analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.